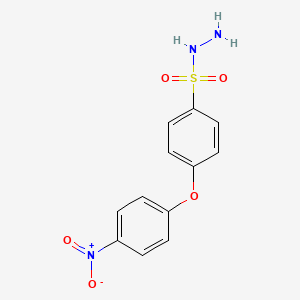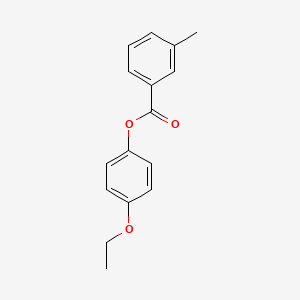![molecular formula C19H24N2O2S B5800539 N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has shown promising results in preclinical studies and has the potential to be used in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide targets several protein kinases, including BTK, ITK, and TXK. By inhibiting these kinases, N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation and migration. In autoimmune diseases, it suppresses the production of inflammatory cytokines and reduces the activation of immune cells. N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown potent activity against various cancer cell lines and autoimmune diseases. However, there are also limitations to its use in lab experiments. N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has not yet been tested in clinical trials, and its efficacy and safety in humans are still unknown. In addition, N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide may have off-target effects that could interfere with the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide. One potential application is in the treatment of hematological malignancies, such as lymphoma and leukemia. N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has shown potent activity against these types of cancer cells, and clinical trials are currently underway to evaluate its efficacy in humans. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has shown promising results in preclinical models of these diseases, and further studies are needed to evaluate its safety and efficacy in humans. Finally, N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide may have potential as a combination therapy with other cancer drugs or immune checkpoint inhibitors, which could enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-aminophenylthiourea with 2-propylpentanoyl chloride to form the intermediate compound, which is then reacted with 2-thiophenecarboxylic acid to produce N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide. The synthesis process has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against various cancer cell lines, including lymphoma, leukemia, and solid tumors. In addition, N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide has demonstrated efficacy in models of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-[4-(2-propylpentanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-3-6-14(7-4-2)18(22)20-15-9-11-16(12-10-15)21-19(23)17-8-5-13-24-17/h5,8-14H,3-4,6-7H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKDRTPJWHFFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-propylpentanoyl)amino]phenyl}thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

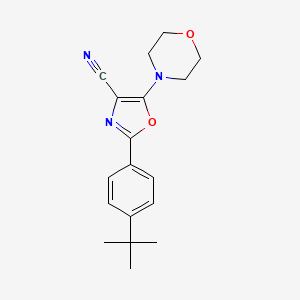
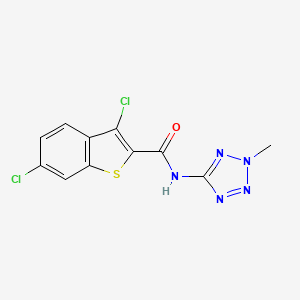
![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)
![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)
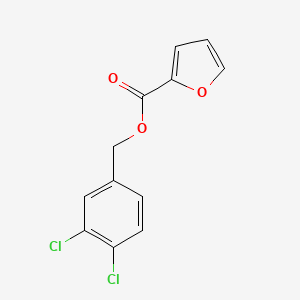
![2-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5800513.png)
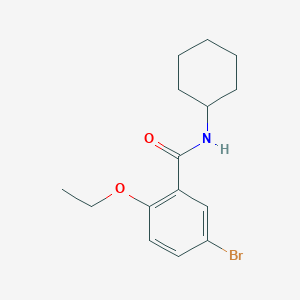
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
